molecular formula C25H23BF4N2 B2902999 1-(Dimethylamino)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate CAS No. 78904-71-9

1-(Dimethylamino)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate

Cat. No.: B2902999
CAS No.: 78904-71-9
M. Wt: 438.28
InChI Key: YMHRUFJRLQCJSE-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is a chemical compound known for its unique structure and properties. It is a pyridinium salt with a tetrafluoroborate anion. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate typically involves the reaction of 2,4,6-triphenylpyridine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting pyridinium salt is then treated with tetrafluoroboric acid to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes the careful handling of reagents and the use of advanced purification techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-(Dimethylamino)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate involves its interaction with specific molecular targets. The compound can act as a catalyst or reagent, facilitating various chemical reactions. Its unique structure allows it to participate in a range of biochemical processes, influencing enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Cyano-4-dimethylaminopyridinium tetrafluoroborate: This compound is similar in structure and is used in similar applications, particularly in biochemical research.

    Tetrafluoroborate salts: Other tetrafluoroborate salts, such as those with different cations, share some properties and applications with 1-(Dimethylamino)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound in scientific research.

Properties

IUPAC Name

N,N-dimethyl-2,4,6-triphenylpyridin-1-ium-1-amine;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N2.BF4/c1-26(2)27-24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(27)22-16-10-5-11-17-22;2-1(3,4)5/h3-19H,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHRUFJRLQCJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN(C)[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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